Acrinor

概要

説明

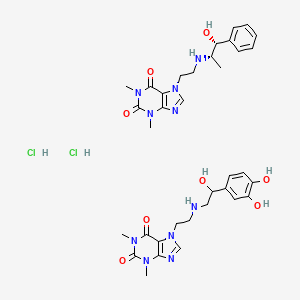

The compound 7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione; 7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione; dihydrochloride is a complex chemical entity with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its diverse reactivity and applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione; 7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione; dihydrochloride involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the purine core, followed by the introduction of the hydroxyethyl and phenylpropan-2-yl groups through a series of substitution and addition reactions. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

化学反応の分析

Photoreduction & Radical Generation

Acridinium salts undergo single-electron transfer (SET) upon irradiation, forming acridine radicals (**Mes-Acr- **) capable of reducing substrates. For example:

-

Reaction :

-

Applications :

Table 1: Photoreduction Reactions of Acridinium Catalysts

| Substrate | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| 4-Bromotoluene | Toluene | 92 | 390 nm LED, DIPEA, MeCN | |

| Tosyl-protected amine | Free amine | 85 | 390 nm LED, DIPEA, DCM |

Oxidative Catalysis

In their oxidized state, acridinium salts mediate dehydrogenative couplings and oxidations:

-

Mechanism : Excited-state acridinium (Mes-Acr⁺) abstracts electrons from substrates like amines, generating radical cations for downstream coupling .

-

Example :

Cross-Coupling Reactions

Acridinium catalysts enable C–C and C–N bond formations under mild conditions:

-

Arylation : α-Amino C–H bonds couple with cyanoarenes via radical-radical pairing .

-

Cycloaddition : Ketene intermediates from acyl chlorides react with alkenes to form cyclobutanones .

Table 2: Catalytic Cross-Coupling Performance

| Reaction Type | Substrate | Product | Yield (%) | Selectivity | Source |

|---|---|---|---|---|---|

| α-Amino C–H arylation | N-Methylpyrrolidine | Benzylic amine | 89 | >20:1 | |

| [2+2] Cycloaddition | Acyl chloride + cyclohexene | Cyclobutanone | 77 | 14:1 dr |

Mechanistic Insights

-

Dual Reactivity : Acridinium species act as both oxidants and reductants depending on reaction conditions .

-

TICT States : Time-dependent density functional theory (TD-DFT) reveals twisted intramolecular charge transfer (TICT) states in **Mes-Acr- **, enhancing its reducing power .

Industrial & Synthetic Utility

-

Flow Chemistry : Acridinium-mediated reactions achieve 7.7 g/day productivity in continuous-flow systems .

-

Sustainability : Reactions avoid stoichiometric metal reductants (e.g., Na/Hg), aligning with green chemistry principles .

Key Challenges & Limitations

科学的研究の応用

Acrinor, known pharmacologically as a combination of cafedrine and theodrenaline, is primarily utilized in clinical settings for managing hypotensive states, particularly during anesthesia and emergency medicine. This article delves into its applications, supported by scientific findings and case studies.

Management of Hypotension

This compound is predominantly employed to counteract hypotensive episodes during anesthesia. Its mechanism involves increasing mean arterial pressure through enhanced cardiac preload and stroke volume without significantly altering systemic vascular resistance or heart rate. This characteristic makes it particularly suitable for use in obstetric anesthesia, where maintaining stable blood pressure is crucial for both maternal and fetal health .

Emergency Medicine

In emergency settings, this compound is administered to patients experiencing acute hypotension due to various causes, including shock or severe blood loss. The rapid onset of action allows for effective stabilization of blood pressure, which is critical in life-threatening situations .

Surgical Applications

During surgeries, especially cesarean sections, this compound helps maintain adequate blood pressure levels, thereby reducing the risk of complications associated with hypotension. Studies indicate that it does not adversely affect umbilical cord pH or APGAR scores, making it a safe option for pregnant patients .

Case Study 1: Anesthesia-Induced Hypotension

In a clinical study involving patients undergoing general anesthesia, this compound was administered to manage intraoperative hypotension. Results indicated a significant improvement in mean arterial pressure without adverse effects on heart rate or systemic vascular resistance. The study highlighted the drug's efficacy and safety profile during surgical procedures .

Case Study 2: Use in Obstetrics

A retrospective analysis of cesarean section patients showed that those treated with this compound experienced stable hemodynamics throughout the procedure. The outcomes demonstrated no significant differences in neonatal outcomes compared to control groups not receiving the medication, reinforcing its safety for maternal-fetal health .

作用機序

The mechanism of action of 7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione; 7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione; dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways involved depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

- 7-(2-(benzyl-(2-(3,4-dihydroxyphenyl)-2-oxoethyl)amino)ethyl)-1,3-dimethylpurine-2,6-dione hydrochloride

- (1R,2S)-(-)-Norephedrine

- 3,4-Dihydroxyphenylacetic acid

Uniqueness

Compared to similar compounds, 7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione; 7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione; dihydrochloride stands out due to its unique combination of functional groups, which confer distinct reactivity and bioactivity. This makes it a valuable compound for various research and industrial applications.

特性

CAS番号 |

8004-31-7 |

|---|---|

分子式 |

C35H46Cl2N10O8 |

分子量 |

805.7 g/mol |

IUPAC名 |

7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;dihydrochloride |

InChI |

InChI=1S/C18H23N5O3.C17H21N5O5.2ClH/c1-12(15(24)13-7-5-4-6-8-13)19-9-10-23-11-20-16-14(23)17(25)22(3)18(26)21(16)2;1-20-15-14(16(26)21(2)17(20)27)22(9-19-15)6-5-18-8-13(25)10-3-4-11(23)12(24)7-10;;/h4-8,11-12,15,19,24H,9-10H2,1-3H3;3-4,7,9,13,18,23-25H,5-6,8H2,1-2H3;2*1H/t12-,15-;;;/m0.../s1 |

InChIキー |

RUUVZJIVMZGFMN-OMTSWVOZSA-N |

SMILES |

CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC(C3=CC(=C(C=C3)O)O)O.Cl.Cl |

異性体SMILES |

C[C@@H]([C@@H](C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC(C3=CC(=C(C=C3)O)O)O.Cl.Cl |

正規SMILES |

CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC(C3=CC(=C(C=C3)O)O)O.Cl.Cl |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

69910-62-9 (Parent) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

acrinor Akrinor cafedrine - theodrenaline cafedrine, theodrenaline drug combination H-835 praxino |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。